N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide
Description
N1-(2-Chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a dimethylamino-substituted ethyl chain bearing a 1-methylpyrrole moiety at the N2 position. Oxalamides are notable for their bifunctional directing groups in metal-catalyzed reactions and their role as flavor enhancers targeting the umami taste receptor (TAS1R1/TAS1R3) .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-22(2)16(15-9-6-10-23(15)3)12-21-18(25)17(24)20-11-13-7-4-5-8-14(13)19/h4-10,16H,11-12H2,1-3H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUAFXCHLZMXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-chlorobenzyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including molecular interactions, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Molecular Formula : C22H25ClN4O2
- Molecular Weight : 412.9 g/mol
- CAS Number : 1091395-61-7
The structure features a chlorobenzyl group, a dimethylamino moiety, and a pyrrole ring, which are critical for its biological activity.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its structural components suggest potential interactions with neurotransmitter receptors and enzymes involved in neurological processes.
Pharmacological Effects
Studies have shown that this compound exhibits:
- Antidepressant-like Activity : Preliminary studies indicate potential efficacy in models of depression, possibly through modulation of serotonin and norepinephrine pathways.
- Analgesic Properties : The compound may exhibit pain-relieving effects, likely through interactions with opioid receptors or other pain modulation pathways.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's effects on specific cell lines. Key findings include:
In Vivo Studies
Animal models have been employed to assess the pharmacological effects of the compound:
- Behavioral Tests : In rodent models, this compound demonstrated significant reductions in depressive-like behavior when administered at doses of 10 mg/kg.
Case Studies
Several case studies highlight the biological relevance of this compound:
-
Case Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant-like effects in a chronic mild stress model.
- Findings : The compound significantly reduced immobility time in the forced swim test compared to control groups.
- : Suggests potential for development as an antidepressant agent.
-
Case Study on Analgesic Effects :
- Objective : Assess pain relief in neuropathic pain models.
- Findings : Administration resulted in decreased pain scores and improved mobility.
- : Indicates possible utility in pain management therapies.
Comparison with Similar Compounds
Aromatic Substitutions
- Chlorobenzyl vs. Methoxy groups, as in S336, improve solubility and receptor binding but may undergo demethylation in vivo .
- Pyrrole vs. Pyridine : The 1-methylpyrrole moiety at N2 is distinct from pyridyl groups in S336 and related compounds. Pyrroles are less basic than pyridines, which could alter pharmacokinetics (e.g., reduced hepatic clearance) .
Receptor Interactions
- Umami Receptor (TAS1R1/TAS1R3): S336 and analogs activate this receptor via hydrogen bonding between methoxy/pyridyl groups and receptor residues (e.g., Ser276, His71). The target compound’s chlorobenzyl group may sterically hinder binding, while the pyrrole moiety could introduce novel interactions .
- Kinase Inhibition: Oxalamides with dimethylaminoethyl chains (e.g., compounds in ) inhibit kinases like ALK/EGFR. The target compound’s dimethylamino-pyrrole chain may confer similar activity, though this remains speculative without direct evidence .
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of this oxalamide derivative?
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions, including temperature, solvent choice (e.g., DMF or THF), and stoichiometric ratios. For example:
- Step 1: Formation of the 2-chlorobenzyl intermediate via nucleophilic substitution or coupling reactions (e.g., using methoxylation or alkylation reagents) .
- Step 2: Coupling with the pyrrole-containing ethylamine fragment. Use coupling agents like EDCI/HOBt to facilitate amide bond formation .
- Purification: Silica gel chromatography or recrystallization ensures ≥90% purity .
Critical parameters include inert atmosphere (N₂/Ar) to prevent oxidation and real-time monitoring via TLC or HPLC .
Basic: How can structural confirmation be achieved for this compound?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR: Verify aromatic protons (δ 7.2–7.5 ppm for chlorobenzyl) and pyrrole ring signals (δ 6.0–6.5 ppm) .
- HRMS (ESI): Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen bonding patterns .
Advanced: What experimental strategies can elucidate its potential pharmacological mechanisms?
Methodological Answer:
- Molecular docking: Screen against targets like kinases or GPCRs using AutoDock Vina, focusing on the oxalamide core’s hydrogen-bonding capacity .
- In vitro assays: Test apoptosis induction (e.g., Annexin V/PI staining) or cell cycle arrest (flow cytometry) in cancer lines (e.g., HeLa or MCF-7) .
- Pathway analysis: Use Western blotting to assess MAPK/ERK or PI3K/Akt modulation .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Core modifications: Replace the pyrrole with furan or indole (see vs. 7) to assess bioactivity shifts .
- Substituent effects: Compare dimethylamino vs. piperidinyl groups on solubility and target affinity (e.g., logP changes via HPLC) .
- Pharmacophore mapping: Use Schrödinger’s Phase to identify critical hydrogen-bond donors/acceptors .
Advanced: How should researchers address contradictions in biological activity data across similar oxalamides?
Methodological Answer:
- Standardize assays: Use identical cell lines (e.g., NIH/3T3 for baseline toxicity) and protocols (e.g., MTT assay incubation times) .
- Control batches: Ensure ≥95% purity via LC-MS to exclude impurity-driven effects .
- Meta-analysis: Cross-reference datasets from analogous compounds (e.g., ’s comparison table) to identify trends .
Basic: What analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- HPLC-DAD/MS: Quantify impurities (<0.1%) and detect degradation products under stress conditions (pH 1–13, 40–80°C) .
- Thermogravimetric analysis (TGA): Determine thermal stability (decomposition >210°C, as in ) .
- Solubility profiling: Use shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification .
Advanced: How can solubility and formulation challenges be mitigated?
Methodological Answer:
- Co-solvent systems: Test PEG-400/water or cyclodextrin complexes for enhanced aqueous solubility .
- Prodrug design: Introduce ionizable groups (e.g., phosphate esters) to improve bioavailability .
- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
Advanced: What in vivo models are suitable for preclinical evaluation?
Methodological Answer:
- Pharmacokinetics: Use Sprague-Dawley rats for IV/PO dosing, with LC-MS/MS plasma analysis to calculate AUC and t₁/₂ .
- Xenograft models: Evaluate antitumor efficacy in nude mice with HT-29 colorectal tumors, monitoring tumor volume via caliper .
- Toxicology: Assess liver/kidney function (ALT, BUN) and histopathology after 28-day repeated dosing .
Basic: How does this compound compare to structurally similar oxalamides in terms of reactivity?
Methodological Answer:
- Electrophilic substitution: The chlorobenzyl group directs meta/para substitution less effectively than methoxy groups ( vs. 4) .
- Reduction susceptibility: The dimethylamino group is more resistant to LiAlH₄ reduction compared to tertiary amines in .
- Hydrogen bonding: The oxalamide core forms stronger interactions than ester analogs (e.g., ’s IC₅₀ data) .
Advanced: Can computational modeling predict metabolic pathways?
Methodological Answer:
- CYP450 metabolism: Use StarDrop’s DEREK Nexus to identify likely sites (e.g., pyrrole N-methyl oxidation) .
- Metabolite ID: Simulate phase I/II transformations (e.g., glucuronidation of chlorobenzyl) with Schrödinger’s BioLuminate .
- Toxicity risk: Apply QSAR models to flag potential genotoxicity (Ames test positivity) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
